Rapid Insulin Secretion Onset: Nateglinide vs. Repaglinide in Human Pharmacodynamic Study
Nateglinide (120 mg) induces insulin secretion more rapidly than repaglinide (2 mg and 0.5 mg) in healthy volunteers. Mean rate of insulin rise over the 0-30 minute postmeal interval was 2.3 μU·ml⁻¹·min⁻¹ for nateglinide, compared to 1.3 μU·ml⁻¹·min⁻¹ for 2 mg repaglinide, 1.15 μU·ml⁻¹·min⁻¹ for 0.5 mg repaglinide, and 0.8 μU·ml⁻¹·min⁻¹ for placebo [1]. Insulin concentrations in the nateglinide group decreased to placebo-like levels within 2 hours postdose, whereas repaglinide produced a sustained hypoglycemic effect up to 6 hours [1].
| Evidence Dimension | Mean rate of insulin rise (0–30 min postmeal) |
|---|---|
| Target Compound Data | 2.3 μU·ml⁻¹·min⁻¹ |
| Comparator Or Baseline | Repaglinide 2 mg: 1.3 μU·ml⁻¹·min⁻¹; Repaglinide 0.5 mg: 1.15 μU·ml⁻¹·min⁻¹; Placebo: 0.8 μU·ml⁻¹·min⁻¹ |
| Quantified Difference | Nateglinide achieves 77% faster insulin rise than 2 mg repaglinide and 100% faster than 0.5 mg repaglinide |
| Conditions | Single-dose, open-label, five-period crossover study; 15 healthy volunteers; 10-min preprandial administration |
Why This Matters
Faster insulin onset translates to superior control of postprandial glucose excursions and shorter duration of action reduces risk of late postabsorptive hypoglycemia, critical for mealtime glucose management.
- [1] Kalbag JB, Walter YH, Nedelman JR, McLeod JF. Mealtime glucose regulation with nateglinide in healthy volunteers: comparison with repaglinide and placebo. Diabetes Care. 2001;24(1):73-77. doi:10.2337/diacare.24.1.73 View Source
